molecular formula C20H14F3N3OS B2650647 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 897459-95-9

2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2650647
CAS No.: 897459-95-9
M. Wt: 401.41
InChI Key: AGPHHHMOWKEJOM-UHFFFAOYSA-N
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Description

2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . The unique structure of this compound, featuring both imidazole and thiazole rings, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps :

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of a suitable thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b]thiazole core.

    Introduction of the Phenyl Group: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

    Acetylation: The final step involves the acetylation of the imidazo[2,1-b]thiazole derivative with 4-(trifluoromethyl)phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.

Scientific Research Applications

2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its anticancer properties, particularly against human cancer cell lines like HepG2 and MDA-MB-231.

Mechanism of Action

The mechanism of action of 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways . The compound has been shown to inhibit the activity of certain enzymes, such as VEGFR2, which plays a role in angiogenesis and cancer progression. By binding to the active site of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to its unique trifluoromethyl group, which can enhance its pharmacokinetic properties, such as metabolic stability and bioavailability. This makes it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3OS/c21-20(22,23)14-6-8-15(9-7-14)24-18(27)10-16-12-28-19-25-17(11-26(16)19)13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPHHHMOWKEJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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